(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation of Analog Compounds
Compounds containing pyrazol and piperazine rings have been evaluated for their pharmacological effects. For instance, a study designed and synthesized a new compound for the evaluation of its anxiolytic-like effect, indicating the potential use of similar compounds in the development of anxiolytic drugs. This research illustrates the interest in pyrazol and piperazine derivatives for modulating neurological functions and potential therapeutic applications in treating anxiety disorders (Brito et al., 2017).
Metabolic Profiling in Drug Development
The metabolic profile of drugs is a crucial aspect of their development and clinical evaluation. Studies have detailed the metabolism and disposition of various drugs, revealing complex metabolic pathways that can inform the development of new therapeutic agents. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, were characterized in humans, highlighting the extensive hepatic metabolism and the identification of unusual metabolites. This research underscores the importance of understanding the metabolic pathways of drugs for safety and efficacy evaluations (Liu et al., 2017).
Environmental and Toxicological Studies
Research on the environmental exposure and toxicological effects of chemical compounds is vital for assessing their safety. A study on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children demonstrated the widespread exposure to these compounds, emphasizing the need for continued research into the health impacts of environmental contaminants. Such studies are critical for developing policies and interventions to reduce harmful exposures in vulnerable populations (Babina et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may exert its effects through interactions with multiple receptors, leading to changes in cellular signaling .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a compound, which can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-18(15-17(22-23)16-7-3-2-4-8-16)20(26)25-13-11-24(12-14-25)19-9-5-6-10-21-19/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNODOFDVXUFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.